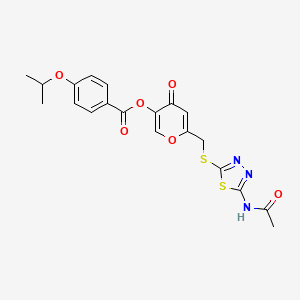

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate

Descripción

This compound is a structurally complex heterocyclic molecule featuring a 1,3,4-thiadiazole core linked to a 4-oxo-4H-pyran moiety via a thioether bridge and esterified with a 4-isopropoxybenzoate group. Its synthesis involves multi-step reactions, including thiol coupling and esterification, as described in analogous protocols .

Propiedades

IUPAC Name |

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O6S2/c1-11(2)28-14-6-4-13(5-7-14)18(26)29-17-9-27-15(8-16(17)25)10-30-20-23-22-19(31-20)21-12(3)24/h4-9,11H,10H2,1-3H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFDCQMDBBOKMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate is a complex organic compound characterized by a unique combination of functional groups, including a pyran ring, thiadiazole moiety, and acetamido group. This structural diversity suggests significant potential for various biological activities, particularly in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of approximately 417.5 g/mol. The presence of multiple heteroatoms (nitrogen and sulfur) contributes to its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C21H21N3O5S2 |

| Molecular Weight | 417.5 g/mol |

| Structure | Contains pyran and thiadiazole rings |

Synthesis

The synthesis of this compound typically involves several steps that require precise control over reaction conditions to ensure high yields and purity. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor the synthesis process.

Biological Activity

Recent studies have highlighted the biological activities associated with compounds containing thiadiazole and pyran structures. Notably, derivatives of 1,3,4-thiadiazole have demonstrated significant anticholinesterase activity , which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.

Anticholinesterase Activity

In a comparative study, certain derivatives exhibited greater inhibitory activity than donepezil, a standard treatment for Alzheimer's disease. For instance, compounds with specific substitutions on the phenyl ring showed IC50 values in the nanomolar range, indicating potent biological activity.

Table: Anticholinesterase Activity of Related Compounds

| Compound | IC50 (µM) |

|---|---|

| 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl | < 0.6 |

| Donepezil | 0.6 |

| Compound with fluorine | 1.82 ± 0.6 |

The mechanism by which these compounds exert their biological effects often involves interactions with the active site of acetylcholinesterase (AChE). The binding affinity and mode of interaction can be elucidated through molecular docking studies, which indicate how structural modifications can enhance efficacy.

Case Studies

- Study on Thiadiazole Derivatives : A recent publication investigated various thiadiazole derivatives for their AChE inhibitory properties. Among them, the compound with a fluorine atom at the meta position demonstrated remarkable potency.

- Comparative Analysis : Another study compared the anticholinesterase activities of multiple derivatives against donepezil, revealing that specific substitutions significantly impacted their inhibitory capabilities.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Structural Variations

The compound’s closest analogs are derivatives synthesized in (e.g., compounds 4a–4q), which share the (5-substituted-1,3,4-thiadiazol-2-yl)thio-methylpyran backbone but differ in substituents on the benzamido or benzoate groups. Key differences include:

Pharmacopeial and Stability Comparisons

Pharmacopeial standards () highlight critical quality parameters for thiadiazole derivatives:

- Water Content : The target compound must adhere to <0.5% water (Method I, USP〈921〉), similar to 5-acetamido-1,3,4-thiadiazole-2-sulfonic acid .

- Storage : Stability under ambient conditions aligns with requirements for acetazolamide analogs, which degrade under humidity .

Bioactivity and Functional Differences

The 4-isopropoxybenzoate group may reduce polarity compared to 4-methyl or methoxy derivatives, influencing membrane permeability .

In contrast, cefazolin () leverages its β-lactam structure and thiadiazole-thioether side chain to target bacterial cell walls, demonstrating the versatility of thiadiazole motifs in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.